molecular formula C15H11NO6S B14200599 7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl sulfamate CAS No. 921201-37-8

7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl sulfamate

Cat. No.: B14200599
CAS No.: 921201-37-8
M. Wt: 333.3 g/mol
InChI Key: KZXXHRGNXKQJOZ-UHFFFAOYSA-N
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Description

7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl sulfamate is a benzopyran-derived compound featuring a sulfamate (-OSO₂NH₂) group at the 5-position, a phenyl substituent at the 2-position, and hydroxyl and ketone groups at the 7- and 4-positions, respectively.

Properties

CAS No.

921201-37-8

Molecular Formula

C15H11NO6S

Molecular Weight

333.3 g/mol

IUPAC Name

(7-hydroxy-4-oxo-2-phenylchromen-5-yl) sulfamate

InChI

InChI=1S/C15H11NO6S/c16-23(19,20)22-14-7-10(17)6-13-15(14)11(18)8-12(21-13)9-4-2-1-3-5-9/h1-8,17H,(H2,16,19,20)

InChI Key

KZXXHRGNXKQJOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OS(=O)(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate typically involves the reaction of 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl with sulfamic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and energy consumption while maximizing the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzopyran Derivatives

(a) [2-Hydroxy-5-(7-hydroxy-5-methoxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)phenyl]oxidanesulfonic Acid
  • Structure : This compound shares the benzopyran core but substitutes the 5-position with a sulfonic acid (-SO₃H) group and the 2-position with a methoxy (-OCH₃) group.
  • Methoxy at the 2-position may enhance metabolic stability compared to the phenyl group in the target compound .
(b) Disodium 5,5′-[(2-Hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]
  • Structure : A dimeric benzopyran with carboxylate (-COO⁻) groups and a trimethylene dioxy linker.
  • Key Differences: The carboxylate groups confer high water solubility and ionic character, unlike the neutral sulfamate group. Dimeric structure may enable chelation or cooperative binding, unlike the monomeric target compound .

Sulfamate-Containing Compounds

(a) Ammonium Sulfamate (NH₄SO₃NH₂)
  • Structure : A simple sulfamate salt without a benzopyran backbone.
  • Key Differences :
    • Lacks the aromatic and heterocyclic features of the target compound.
    • Used industrially as a flame retardant and herbicide, suggesting the sulfamate group’s versatility in diverse applications .
(b) Sorbitol (E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
  • Structure : A sorbitol ester linked to a benzofuran derivative.
  • Key Differences :
    • The benzofuran core differs from benzopyran in oxygen placement and ring saturation.
    • Sorbitol esterification enhances hydrophilicity, contrasting with the sulfamate’s moderate polarity .

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Functional Properties

Compound Core Structure Key Substituents Solubility Potential Applications
Target Compound Benzopyran 5-Sulfamate, 2-Phenyl Moderate Enzyme inhibition, Drug development
[2-Hydroxy-5-(...)oxidanesulfonic Acid Benzopyran 5-Sulfonic acid, 2-Methoxy High Antioxidant, Anti-inflammatory
Disodium 5,5′-[(...)carboxylate] Dimeric Benzopyran Carboxylate, Dioxy linker Very High Metal chelation, Diagnostics
Ammonium Sulfamate Inorganic sulfamate NH₄⁺ counterion High Herbicide, Flame retardant
Sorbitol-linked Benzofuran Benzofuran Sorbitol ester, Methyl groups Moderate-High Pharmaceutical excipient

Research Findings and Implications

  • Sulfamate vs. Sulfonic Acid : The sulfamate group in the target compound may offer better hydrolytic stability than sulfonic acid derivatives, making it suitable for oral drug formulations .
  • Phenyl Substitution : The 2-phenyl group in the target compound likely enhances lipophilicity, improving blood-brain barrier penetration compared to methoxy or carboxylate derivatives .
  • Safety : While ammonium sulfamate is hazardous, the benzopyran core in the target compound may mitigate risks due to reduced volatility and reactivity .

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